REACTION_CXSMILES
|
Cl.[S:2]([CH2:5][C:6]([CH2:8][S:9][C:10]#[N:11])=O)[C:3]#[N:4].C[OH:13]>>[S:2]([CH2:5][C:6]1[NH:11][C:10](=[O:13])[S:9][CH:8]=1)[C:3]#[N:4]
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,3-bis(thiocyanato)-acetone
|
Quantity
|
17.22 g
|
Type
|
reactant
|
Smiles
|
S(C#N)CC(=O)CSC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 45° to 50° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture is evaporated under reduced pressure until a crystalline precipitate
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
TEMPERATURE
|
Details
|
After cooling down the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
After washing with methanol
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)CC=1NC(SC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |